7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction, enzymatic reactions, and metabolic processes .
Result of Action
Similar compounds have been found to induce various cellular responses, including changes in gene expression, modulation of cellular signaling, and alterations in cellular metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Properties
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQAHZCJNABEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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